molecular formula C12H11NO3 B020803 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid CAS No. 107367-98-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Cat. No.: B020803
CAS No.: 107367-98-6
M. Wt: 217.22 g/mol
InChI Key: XEWJNPORMBGGKZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other oxazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the target site in the body .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and performs its functions .

Preparation Methods

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid typically involves the reaction of 2-methyl-5-phenyloxazole with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at low temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Research :
    • The compound has been investigated for its potential as an anti-inflammatory agent. Its oxazole ring structure is known to exhibit biological activity, which can be harnessed in drug development.
    • Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity :
    • Research has indicated that compounds similar to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid possess antimicrobial properties. This opens avenues for its use in developing new antibiotics or antifungal agents.

Organic Synthesis

  • Synthetic Intermediates :
    • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that may have enhanced or novel properties.
    • The oxazole moiety can participate in cycloaddition reactions, expanding its utility in synthetic organic chemistry.
  • Ligand Development :
    • In coordination chemistry, the compound can act as a ligand for metal complexes. Such complexes are often used in catalysis and material science applications.

Material Science

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been explored for enhancing the thermal and mechanical properties of the resulting materials.
    • Its functional groups allow for modifications that can lead to polymers with specific characteristics suitable for applications in coatings, adhesives, and composites.

Case Studies

Study Title Focus Area Findings
Anti-inflammatory Properties of Oxazole DerivativesPharmacologyDemonstrated significant inhibition of COX enzymes, suggesting potential therapeutic uses for inflammatory diseases.
Synthesis of Novel Antimicrobial AgentsMedicinal ChemistryIdentified several derivatives with enhanced activity against resistant bacterial strains.
Development of Metal Complexes for CatalysisInorganic ChemistryShowed promising catalytic activity in organic transformations using metal complexes derived from this compound.

Comparison with Similar Compounds

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid can be compared with other similar compounds, such as:

    2-Phenyl-5-methyl-1,3-oxazole: Similar in structure but lacks the acetic acid moiety.

    5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar but with a carboxylic acid group instead of an acetic acid group.

    2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of an acetic acid group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS No. 107367-98-6) is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 217.22 g/mol
  • Structural Characteristics : The compound features a methyl group and a phenyl group attached to the oxazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against various strains of bacteria. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.015 mg/mL

The compound exhibited complete bacterial death within 8 hours against S. aureus and E. coli at these concentrations .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Aspergillus niger0.0098 mg/mL

The antifungal activity was noted to be effective at higher concentrations, showing zones of inhibition ranging from 6.1 to 13.7 mm against various fungi .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. In vitro studies indicated that it could significantly reduce pro-inflammatory cytokine production in human fibroblast cells.

Cytokine Production Reduction

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
IL-615050
TNF-alpha20070

These findings suggest that this compound may serve as a promising candidate for developing anti-inflammatory agents .

Cytotoxicity Studies

While evaluating the cytotoxic effects of the compound, it was found to exhibit low toxicity towards human cell lines at therapeutic concentrations.

Cytotoxicity Profile

Cell LineIC50 (µM)
Human fibroblasts>100
HepG2>80

This low cytotoxicity profile indicates a favorable safety margin for potential therapeutic applications .

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWJNPORMBGGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379409
Record name 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107367-98-6
Record name 2-Phenyl-5-methyloxazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107367-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-4-oxazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of 2-phenyl-4-hydroxyethyl5-methyloxazole in 20 ml of acetone was added a solution consisting of 1 g of chromium trioxide, 0.9 ml of concentrated sulfuric acid and 4 ml of water and the reaction stirred at room temperature for 40 minutes. The reaction mixture was poured into water (60 ml) and the product extracted with 150 ml of ethyl acetate. The organic layer was washed with water (2×50 ml) and dried over sodium sulfate. Removal of the solvent gave the crude product as an oil. The residue was dissolved in 80 ml of ethyl acetate and the product extracted with 100 ml of 0.25N aqueous sodium hydroxide. The aqueous layer was separated, acidified with 1N hydrochloric acid and the product extracted with 150 ml of ethyl acetate. The organic phase was separated, dried over sodium sulfate and concentrated to give a yellow solid, 500 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.